6-7-Dihydroxybergamottin

CYP3A4 Enzyme Kinetics Drug Metabolism

6,7-Dihydroxybergamottin (6,7-DHB) is the preferred tool compound for CYP3A4 inhibition studies demanding substrate-independent, reproducible results. Unlike bergamottin—which exhibits substrate-dependent kinetics and slower onset—6,7-DHB delivers rapid ≥85% maximal inhibition within 30 min and consistent Ki values (~0.8 μM) across probe substrates. Its well-defined inactivation parameters (KI ~3 μM; kinact 0.3–0.4 min⁻¹) and 8.3-fold greater potency than bergamottin make it essential for PBPK model validation and mechanism-based inactivation assays. Procure high-purity 6,7-DHB to eliminate substrate-specific variability and ensure data reproducibility.

Molecular Formula C21H22O6
Molecular Weight 370.4 g/mol
CAS No. 145414-76-2
Cat. No. B027312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-7-Dihydroxybergamottin
CAS145414-76-2
Synonyms6,7-DHB;  4-[[(2E)-6,7-Dihydroxy-3,7-dimethyl-2-octen-1-yl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one; 
Molecular FormulaC21H22O6
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCOC1=CC(=O)OC2=CC3=C(C=C21)C(=C(O3)O)O)C)C
InChIInChI=1S/C21H22O6/c1-12(2)5-4-6-13(3)7-8-25-16-11-19(22)26-17-10-18-15(9-14(16)17)20(23)21(24)27-18/h5,7,9-11,23-24H,4,6,8H2,1-3H3/b13-7+
InChIKeyAUZPHAXYXPXQGF-NTUHNPAUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dihydroxybergamottin (CAS 145414-76-2): A Furanocoumarin CYP3A4 Inhibitor with Distinct Kinetic Properties


6,7-Dihydroxybergamottin (6,7-DHB; CAS 145414-76-2) is a naturally occurring furanocoumarin found in grapefruit (Citrus paradisi) and other citrus species [1]. It belongs to a class of compounds recognized for their ability to inhibit cytochrome P450 enzymes, particularly CYP3A4, an enzyme responsible for the metabolism of approximately 50% of marketed drugs [2]. 6,7-DHB is widely recognized as one of the principal constituents in grapefruit juice responsible for mediating clinically significant drug interactions [3]. Unlike many furanocoumarin analogs, 6,7-DHB possesses unique physicochemical and enzyme inhibition kinetic properties that differentiate it for specific scientific applications requiring predictable and substrate-independent CYP3A4 inactivation [4].

Why 6,7-Dihydroxybergamottin Cannot Be Substituted with Bergamottin or Other Furanocoumarins


The furanocoumarin class exhibits significant heterogeneity in CYP3A4 inhibitory mechanism, kinetics, and physicochemical behavior. Direct substitution of 6,7-Dihydroxybergamottin with the closely related analog bergamottin (BG) is not scientifically justified due to their fundamental differences in enzyme inhibition kinetics [1]. While both compounds are classified as CYP3A4 inhibitors, 6,7-DHB acts as a substrate-independent inhibitor with rapid onset, whereas bergamottin demonstrates substrate-dependent inhibition and slower kinetics, leading to inconsistent and unpredictable outcomes in experimental systems [2]. Furthermore, other furanocoumarins such as bergaptol and epoxybergamottin exhibit markedly different inhibitory potencies and selectivity profiles, rendering them unsuitable as direct replacements in research requiring specific CYP3A4 inactivation characteristics [3]. These mechanistic divergences underscore the necessity of compound-specific selection based on quantitative evidence rather than class-based assumptions.

Quantitative Differentiation Evidence for 6,7-Dihydroxybergamottin vs. Furanocoumarin Analogs


Substrate-Independent CYP3A4 Inhibition: 6,7-DHB vs. Bergamottin

6,7-DHB exhibits substrate-independent reversible inhibition of CYP3A4, with a Ki of approximately 0.8 μM in human intestinal microsomes using both testosterone and midazolam as probe substrates [1]. In contrast, bergamottin (BG) demonstrates substrate-dependent reversible inhibition, with a Ki of 13 μM using midazolam, representing an 8-fold difference compared to its Ki using testosterone [1]. This substrate-dependence in BG introduces experimental variability, whereas 6,7-DHB provides consistent, predictable inhibition across different CYP3A4 substrates.

CYP3A4 Enzyme Kinetics Drug Metabolism

Mechanism-Based Inactivation Potency: 6,7-DHB vs. Bergamottin

6,7-DHB is a more potent mechanism-based inactivator of CYP3A4 than bergamottin. The inactivation constant (KI) for 6,7-DHB is approximately 3 μM, whereas bergamottin exhibits a KI of approximately 25 μM under the same experimental conditions [1]. Both compounds show similar maximal inactivation rates (kinact ~0.35 min⁻¹), but the lower KI of 6,7-DHB indicates that it achieves effective enzyme inactivation at lower concentrations.

Mechanism-Based Inhibition CYP3A4 Inactivation Suicide Inhibitor

Rapid Onset of CYP3A4 Inhibition: 6,7-DHB vs. Bergamottin

In a cellular model of intestinal epithelium (Caco-2 cells expressing CYP3A4), 6,7-DHB rapidly inhibits CYP3A4 activity in a substrate-independent manner, achieving maximal inhibition (≥85%) within 30 minutes [1]. In contrast, bergamottin (BG) exhibits a slower onset and substrate-dependent inhibition profile. For example, with short exposure times (<1 hour), BG fails to inhibit midazolam 1'-hydroxylation and may even activate it, while 6,7-DHB consistently achieves potent inhibition [1]. After a 3-hour exposure, BG eventually "catches up," causing ≥70% inhibition, but the rapid action of 6,7-DHB ensures immediate CYP3A4 suppression.

Time-Dependent Inhibition Caco-2 Cells Intestinal CYP3A4

Lower Microsomal Protein Binding: 6,7-DHB vs. Bergamottin

6,7-DHB exhibits significantly lower microsomal protein binding compared to bergamottin. This was demonstrated by the observation that the KI values for bergamottin were approximately 10-fold lower when using cDNA-expressed CYP3A4 (lower protein content) compared to human intestinal microsomes, whereas 6,7-DHB showed consistent KI values across both systems [1]. This differential binding behavior indicates that 6,7-DHB has a higher unbound fraction, making its in vitro potency measurements more directly translatable to in vivo predictions.

Microsomal Binding Unbound Fraction In Vitro-In Vivo Extrapolation

Comparative CYP3A4 Inhibitory Potency: 6,7-DHB vs. Epoxybergamottin

In a direct comparison of furanocoumarin monomers, 6,7-DHB demonstrates time-dependent inhibition with a 4-fold increase in potency after a 10-minute preincubation period [1]. In contrast, 6',7'-epoxybergamottin shows only a 2-fold increase in potency under the same conditions, while bergamottin exhibits a 14-fold increase [1]. Additionally, a separate study reports that the CYP3A4 inhibitory activity of a biotransformed derivative was greatly decreased (IC50 >172 μM) compared to 6,7-DHB (IC50 = 0.81 μM) [2], confirming the critical importance of the 6',7'-dihydroxy structural motif for potent inhibition.

IC50 CYP3A4 Inhibition Furanocoumarin Potency

In Vivo Pharmacokinetic Interaction Profile: 6,7-DHB vs. Bergamottin and Bergaptol

In an in vivo rat study, intraduodenal administration of 6,7-DHB, bergamottin (BG), and bergaptol (BT) at equivalent concentrations found in grapefruit juice revealed distinct pharmacokinetic interaction profiles [1]. Bergamottin produced a significant 1.5-fold increase in nifedipine AUC compared to control, while 6,7-DHB and bergaptol showed no significant effect on nifedipine pharmacokinetics under the same experimental conditions [1]. This demonstrates that 6,7-DHB, despite its potent in vitro CYP3A4 inhibition, exhibits a different in vivo interaction profile, likely due to factors such as absorption, distribution, or metabolism.

In Vivo Pharmacokinetics Nifedipine AUC

Optimal Research Applications for 6,7-Dihydroxybergamottin Based on Quantitative Evidence


In Vitro CYP3A4 Inhibition Studies Requiring Substrate-Independent Potency

Based on its substrate-independent reversible inhibition profile (Ki ~0.8 μM across testosterone and midazolam) [1], 6,7-DHB is the preferred tool compound for in vitro CYP3A4 inhibition studies where consistent, predictable results are required regardless of the probe substrate used. This contrasts with bergamottin, whose substrate-dependent inhibition (Ki = 13 μM for midazolam) introduces variability [1]. Researchers designing high-throughput CYP3A4 inhibition screens or mechanistic studies should prioritize 6,7-DHB to minimize substrate-specific optimization and ensure data reproducibility.

Physiologically Based Pharmacokinetic (PBPK) Modeling of Grapefruit-Drug Interactions

The well-characterized CYP3A4 inactivation parameters of 6,7-DHB (KI ~3 μM; kinact 0.3-0.4 min⁻¹) and its lower microsomal protein binding compared to bergamottin make it a critical component in PBPK models of grapefruit-drug interactions [1]. Recent PBPK models successfully incorporating 6,7-DHB and bergamottin have accurately predicted interactions with 10 different CYP3A4 victim drugs [2]. Procurement of high-purity 6,7-DHB is essential for laboratories developing or validating such models, as its distinct kinetic parameters are necessary for accurate simulation of the time-dependent CYP3A4 inactivation observed after grapefruit juice consumption.

Acute CYP3A4 Inactivation Studies in Cellular Models

For experiments requiring rapid onset of CYP3A4 inhibition, 6,7-DHB is superior to bergamottin due to its ability to achieve ≥85% maximal inhibition within 30 minutes in CYP3A4-expressing Caco-2 cells [1]. This rapid action is particularly valuable for acute exposure studies and for modeling the immediate effects of grapefruit juice on intestinal drug metabolism. In contrast, bergamottin exhibits slower, substrate-dependent inhibition that may not be suitable for short-duration experimental protocols [1].

Mechanism-Based Inactivation (MBI) Assay Development and Validation

6,7-DHB serves as an excellent positive control or reference standard for mechanism-based inactivation (MBI) assays targeting CYP3A4, given its well-defined inactivation parameters (KI ~3 μM; kinact 0.3-0.4 min⁻¹) [1]. Its 8.3-fold greater inactivation potency compared to bergamottin (KI ~25 μM) [1] allows for robust assay signal at lower compound concentrations, reducing the risk of off-target effects or solubility limitations. Laboratories developing or qualifying CYP3A4 MBI assays should consider 6,7-DHB as a benchmark compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-7-Dihydroxybergamottin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.